DL-Methionine-4-antipyrineamide
Description
DL-Methionine-4-antipyrineamide is a synthetic compound listed in a comprehensive report on chemical substances and their metabolites . Its structure combines methionine, a sulfur-containing amino acid, with antipyrineamide, a derivative of antipyrine (a pyrazolone-class analgesic). The presence of both amino acid and antipyrine moieties may indicate roles in chelation, metabolic modulation, or anti-inflammatory pathways, though further studies are required to confirm these hypotheses.
Properties
CAS No. |
62951-83-1 |
|---|---|
Molecular Formula |
C16H22N4O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C16H22N4O2S/c1-11-14(18-15(21)13(17)9-10-23-3)16(22)20(19(11)2)12-7-5-4-6-8-12/h4-8,13H,9-10,17H2,1-3H3,(H,18,21) |
InChI Key |
IWEXFJKPHLXPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Methionine-4-antipyrineamide typically involves the reaction of DL-methionine with 4-antipyrineamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
DL-Methionine-4-antipyrineamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted antipyrineamide compounds .
Scientific Research Applications
DL-Methionine-4-antipyrineamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of DL-Methionine-4-antipyrineamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and proteins involved in metabolic processes. It may also act as an antioxidant, reducing oxidative stress and protecting cells from damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence groups DL-Methionine-4-antipyrineamide with compounds such as Combretastatin, Strychnine, and 4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline . Below is a comparative analysis based on structural and functional attributes:
Structural Features
- Combretastatin: A stilbenoid with a diphenylethylene backbone, known for tubulin-binding and anti-angiogenic effects.
- Strychnine : A complex indole alkaloid with a bicyclic structure, acting as a glycine receptor antagonist.
Functional and Pharmacological Differences
| Compound | Primary Known Activity | Key Functional Groups |
|---|---|---|
| This compound | Hypothesized chelation/metabolic modulation | Methionine, antipyrineamide |
| Combretastatin | Tubulin inhibition (anticancer) | Stilbene, hydroxyl groups |
| Strychnine | Neurotoxicity (glycine receptor blockade) | Indole alkaloid, tertiary amine |
| 4-(4-Methylpiperazin-1-yl)-... | Kinase inhibition (e.g., anticancer) | Pyrroloquinoxaline, trifluoromethyl |
Table 1: Structural and functional comparison of this compound with analogous compounds .
Research Findings and Limitations
- Methionine : May enhance metal chelation or antioxidant activity, similar to derivatives like N(6)-6(R,S)-lipoyl-L-lysine .
- Antipyrineamide : Could impart anti-inflammatory or analgesic properties, akin to antipyrine’s historical use.
Notably, Combretastatin and 4-(4-Methylpiperazin-1-yl)-... are well-studied for anticancer applications, whereas Strychnine is primarily a toxin.
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